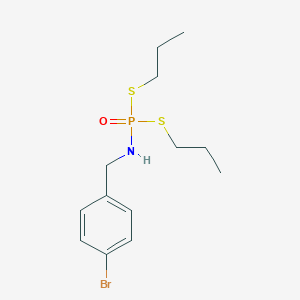

![molecular formula C21H21NO4S2 B2734838 Methyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 941978-46-7](/img/structure/B2734838.png)

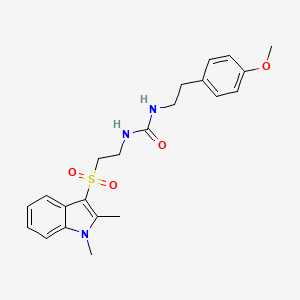

Methyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Biotransformation Studies

Dimethylbenzothiophenes, which share structural similarities with the compound , undergo biotransformation by Pseudomonas strains. These strains oxidize various thiophenes, resulting in diverse sulfur-containing metabolites. This study highlights the microbial degradation potential of thiophene compounds, suggesting avenues for environmental bioremediation or the synthesis of novel compounds through microbial processing (Kropp et al., 1996).

Solid-State Structures

Research on dimethyl 2,2'-bithiophene dicarboxylates provides insights into the solid-state structures of thiophene derivatives. Structural analysis through X-ray diffraction of these compounds reveals their conformational properties and electrostatic interactions, which are critical for understanding the physical and chemical behaviors of thiophene compounds in solid states (Pomerantz et al., 2002).

Synthetic Routes to Thiophene Derivatives

A study on the reactions with methyl 3-hydroxythiophene-2-carboxylate demonstrates a new synthetic route to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids. This work illustrates the synthetic versatility of thiophene derivatives for creating compounds with potential biological activity or material science applications (Corral & Lissavetzky, 1984).

Photochemical Degradation of Thiophene Compounds

The study of photochemical degradation of benzothiophene derivatives in aqueous solution sheds light on the fate of crude oil components, including thiophene derivatives, after an oil spill. This research underscores the environmental impact and degradation pathways of thiophene compounds, which is crucial for developing strategies for environmental clean-up and pollution control (Andersson & Bobinger, 1996).

Applications in Dyeing Polyester Fibres

The synthesis of thiophene-based disperse dyes for polyester fabrics highlights the application of thiophene derivatives in the textile industry. These dyes, derived from aminothiophenes, exhibit excellent fastness properties, although with varied photostability. This research opens the door to the development of new textile dyes with improved performance and environmental compatibility (Iyun et al., 2015).

Eigenschaften

IUPAC Name |

methyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4S2/c1-13-6-9-16(10-7-13)17-12-27-19(21(23)26-4)20(17)28(24,25)22-18-11-14(2)5-8-15(18)3/h5-12,22H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MACSNCUZFJXRAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=C(C=CC(=C3)C)C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(2-Chlorophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2734763.png)

![3-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B2734764.png)

![N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2734765.png)

![[1-(4-Chlorophenyl)ethyl]hydrazine hydrochloride](/img/structure/B2734770.png)

![[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2734777.png)